molecular formula C17H12F3N3O2S B2617229 2,4,5-trifluoro-3-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034425-95-9

2,4,5-trifluoro-3-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2617229
CAS No.: 2034425-95-9
M. Wt: 379.36
InChI Key: SKXWOPNFDYDPLO-UHFFFAOYSA-N
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Description

The compound 2,4,5-trifluoro-3-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide features a benzamide core substituted with fluorine atoms, a methoxy group, and a pyrazine-thiophene hybrid side chain. While direct evidence of its biological activity is unavailable in the provided sources, structural analogs from patents and drug databases (e.g., antineoplastic and antimalarial agents) highlight the therapeutic relevance of such derivatives .

Properties

IUPAC Name

2,4,5-trifluoro-3-methoxy-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c1-25-16-13(19)10(6-11(18)14(16)20)17(24)23-7-12-15(22-4-3-21-12)9-2-5-26-8-9/h2-6,8H,7H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXWOPNFDYDPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)NCC2=NC=CN=C2C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trifluoro-3-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide typically involves multiple steps, including the introduction of trifluoromethyl and methoxy groups, as well as the formation of the benzamide linkage. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the trifluoromethyl group.

    Methoxylation reactions: to attach the methoxy group.

    Amide bond formation: to link the benzamide moiety with the pyrazine and thiophene groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trifluoro-3-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The trifluoromethyl and methoxy groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the replacement of functional groups with new substituents.

Scientific Research Applications

2,4,5-trifluoro-3-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.

    Materials Science: The compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Organic Synthesis: It serves as a valuable building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 2,4,5-trifluoro-3-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and methoxy groups may play a role in modulating the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity or receptor interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Key Substituents Biological Activity Synthesis Yield (Key Step)
Target Compound 2,4,5-Trifluoro-3-methoxy, thiophen-3-yl-pyrazine Not explicitly stated Not reported
N-[1-(3-Cyanopyrazin-2-yl)ethyl]-N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide 3,5-Bis(trifluoromethyl), cyclopropylmethyl, cyanopyrazine Not specified 85%
Radotinib (WHO-listed) 4-Methyl, imidazole, pyrimidine, trifluoromethyl Antineoplastic Not reported
4-(6-(3-(Trifluoromethyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)-N-((trimethylsilyl)methyl)benzamide Trifluoromethylphenyl, imidazopyridazine, trimethylsilyl Antimalarial Not reported

Key Observations:

Substituent Effects: Fluorine and Trifluoromethyl Groups: Present in the target compound and derivatives, these groups enhance metabolic stability and lipophilicity, critical for membrane penetration . Thiophene vs. Methoxy Group: The 3-methoxy substituent in the target compound could improve solubility relative to nonpolar groups (e.g., cyclopropylmethyl in ) .

Synthetic Efficiency :

  • highlights high-yield steps (85–95%) for similar benzamides, suggesting optimized protocols for introducing pyrazine and trifluoromethyl groups. The target compound’s synthesis likely employs analogous methods (e.g., amide coupling, heterocycle functionalization) but may face challenges due to thiophene integration .

Table 2: Hypothetical Physicochemical Trends

Property Target Compound Compound Radotinib
LogP Moderate (methoxy balances fluorine) High (3,5-bis(trifluoromethyl)) Moderate (pyrimidine)
Hydrogen Bond Acceptors 5 (amide, methoxy, pyrazine, thiophene, F) 6 (amide, pyrazine, CF₃) 7 (imidazole, pyrimidine)
Solubility Moderate Low (lipophilic CF₃ groups) Moderate

Hydrogen Bonding and Crystallinity

The methoxy and amide groups in the target compound may participate in hydrogen bonding, influencing crystal packing and stability. emphasizes that such interactions dictate solubility and bioavailability—critical for drug development .

Biological Activity

The compound 2,4,5-trifluoro-3-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is a synthetic organic molecule notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H17F3N2O2SC_{17}H_{17}F_3N_2O_2S, with a molecular weight of approximately 370.4 g/mol. The presence of trifluoro and methoxy groups enhances its lipophilicity, which may contribute to its biological activity .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in cancer proliferation, such as thymidylate synthase. This inhibition leads to reduced nucleotide synthesis and subsequent cell cycle arrest .
  • Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity against various pathogens. Compounds with similar moieties have shown effectiveness against Escherichia coli and Staphylococcus aureus in preliminary studies .

Anticancer Activity

Several studies have investigated the anticancer properties of compounds structurally related to this compound:

CompoundCell LineIC50 (μM)Mechanism
Compound AMCF-71.1Thymidylate synthase inhibition
Compound BHCT-1162.6Induction of apoptosis
Compound CHepG21.4Cell cycle arrest

These compounds exhibited significant antiproliferative effects, indicating that this compound may share similar properties .

Antimicrobial Activity

In vitro studies have shown that derivatives with similar chemical structures possess antimicrobial effects:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli10 μg/mL
S. aureus8 μg/mL

These findings suggest a promising spectrum of activity against both Gram-positive and Gram-negative bacteria .

Study on Anticancer Potential

A recent study synthesized several derivatives based on the target compound and evaluated their anticancer activities against multiple cell lines. Among these derivatives, one exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, suggesting enhanced efficacy in targeting cancer cells .

Study on Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of compounds with similar structural features. The results indicated that certain derivatives could inhibit bacterial growth effectively, supporting the hypothesis that this compound may also demonstrate similar antimicrobial capabilities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4,5-trifluoro-3-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide, and what key intermediates should be prioritized?

  • Methodological Answer : The synthesis of this compound likely involves sequential coupling reactions. A plausible strategy includes:

  • Step 1 : Preparation of the pyrazine-thiophene core via Suzuki-Miyaura coupling between 3-bromopyrazine and thiophen-3-ylboronic acid (analogous to methods in for thieno-pyrimidine derivatives).
  • Step 2 : Functionalization of the benzamide moiety using trifluoro-methoxybenzoyl chloride, followed by amidation with the pyrazine-thiophene intermediate.
  • Critical intermediates : 3-(thiophen-3-yl)pyrazine-2-carbaldehyde and 2,4,5-trifluoro-3-methoxybenzoic acid.
  • Key reagents : Palladium catalysts for coupling, DCC/DMAP for amidation .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodological Answer : Use orthogonal analytical techniques:

  • HPLC-MS : To confirm molecular weight and detect impurities (e.g., unreacted intermediates).
  • 1H/13C NMR : To verify substitution patterns (e.g., methoxy group at C3, trifluoromethyl positions) and rule out regioisomers.
  • X-ray crystallography (if crystalline): For absolute configuration confirmation, especially for stereochemical ambiguities .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing yield in the coupling of the pyrazine-thiophene and benzamide moieties?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of aromatic intermediates ( ).
  • Temperature control : Reactions involving trifluoromethyl groups may require lower temperatures (<60°C) to prevent decomposition ().
  • Catalyst screening : Test Pd(PPh3)4 vs. Pd(OAc)2 with ligands like SPhos for coupling efficiency ( ).
  • DoE (Design of Experiments) : Use factorial design to assess interactions between time, temperature, and catalyst loading (as in for flow chemistry optimization).

Q. How can contradictory spectroscopic data (e.g., unexpected NMR shifts or MS fragments) be resolved during characterization?

  • Methodological Answer :

  • Dynamic NMR : To detect conformational exchange in the thiophene-pyrazine core.
  • Isotopic labeling : Introduce 19F labels to track trifluoromethyl group behavior under MS/MS fragmentation.
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (Gaussian or ORCA software) .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of fluorinated benzamide derivatives like this compound?

  • Methodological Answer :

  • Analog synthesis : Replace the thiophene ring with furan or phenyl groups to assess π-stacking effects ().
  • Fluorine scanning : Synthesize variants with mono-/di-fluoro substitutions to evaluate electronic effects on bioactivity.
  • Metabolic stability assays : Compare half-life in liver microsomes to correlate trifluoromethyl groups with resistance to oxidative metabolism ().

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